molecular formula C13H18O2 B8474707 2,4,6-Trimethylphenylbutyric acid

2,4,6-Trimethylphenylbutyric acid

Cat. No.: B8474707
M. Wt: 206.28 g/mol
InChI Key: GNSLPYFVNMAJJY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylbutyric acid is a carboxylic acid derivative featuring a butyric acid backbone (CH₂CH₂CH₂COOH) with a 2,4,6-trimethylphenyl group attached. This aromatic substituent introduces steric bulk and electron-donating methyl groups, significantly altering its physicochemical properties compared to unsubstituted butyric acid. The compound’s structure enhances lipophilicity, making it less water-soluble but more suitable for applications requiring hydrophobic interactions, such as pharmaceutical intermediates or agrochemical formulations.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H18O2/c1-5-11(13(14)15)12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15)

InChI Key

GNSLPYFVNMAJJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1C)C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methylbutyric Acid

  • Structure : A branched isomer of butyric acid (CH₃CH(CH₃)CH₂COOH) lacking aromatic substituents .
  • Properties :
    • Molecular weight: 116.16 g/mol (lower than 2,4,6-trimethylphenylbutyric acid due to absence of aromatic group).
    • Solubility: Higher water solubility (polar carboxyl group dominates).
    • Acidity: pKa ~4.8 (similar to butyric acid; electron-donating methyl branch minimally affects acidity).
  • Applications : Used as an intermediate in controlled manufacturing processes .
  • Comparison : The trimethylphenyl derivative’s aromatic group drastically reduces water solubility and increases lipophilicity, favoring applications in lipid-soluble formulations.

4,4,4-Trifluorobutyric Acid

  • Structure : CF₃CH₂CH₂COOH, featuring a terminal trifluoromethyl group .
  • Properties :
    • Molecular weight: 142.08 g/mol.
    • Acidity: pKa ~2.5 (strong electron-withdrawing effect of fluorine increases acidity).
    • Reactivity: Enhanced stability and electrophilicity due to fluorine substituents.
  • Applications : Key intermediate in pharmaceuticals and agrochemicals .
  • Comparison : The trifluoromethyl group in 4,4,4-trifluorobutyric acid increases acidity and reactivity compared to the electron-donating methyl groups in this compound.

4,4,4-Trifluoro-2-methylbutyric Acid

  • Structure : CF₃CH(CH₃)CH₂COOH, combining fluorine substitution and a methyl branch .
  • Properties :
    • Molecular weight: 156.10 g/mol.
    • Acidity: pKa ~2.7 (slightly less acidic than 4,4,4-trifluorobutyric acid due to methyl’s electron-donating effect).
    • Steric effects: Methyl branch introduces steric hindrance.
  • Applications : Specialized synthesis requiring balanced lipophilicity and reactivity .
  • Comparison : The trimethylphenyl derivative’s aromatic bulk contrasts with this compound’s aliphatic fluorinated structure, leading to divergent applications (e.g., drug delivery vs. agrochemical synthesis).

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Key Applications
This compound* C₁₃H₁₈O₂ ~206.28 2,4,6-Trimethylphenyl ~4.5† Pharmaceuticals, agrochemicals
2-Methylbutyric acid C₅H₁₀O₂ 116.16 Methyl branch 4.8 Manufacturing intermediates
4,4,4-Trifluorobutyric acid C₄H₅F₃O₂ 142.08 Trifluoromethyl 2.5 Organic synthesis, dyestuffs
4,4,4-Trifluoro-2-methylbutyric acid C₅H₇F₃O₂ 156.10 Trifluoromethyl + methyl 2.7 Specialty chemicals

*Estimated properties based on structural analogs. †Predicted based on electron-donating substituent effects.

Research Findings

Substituent Effects on Acidity : Fluorine’s electron-withdrawing nature lowers pKa by ~2 units compared to methyl groups .

Lipophilicity and Solubility : Aromatic groups (e.g., trimethylphenyl) reduce water solubility but enhance membrane permeability in drug design.

Industrial Utility : Fluorinated derivatives dominate agrochemical synthesis due to stability, while aromatic-substituted acids are prioritized in lipophilic drug intermediates.

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